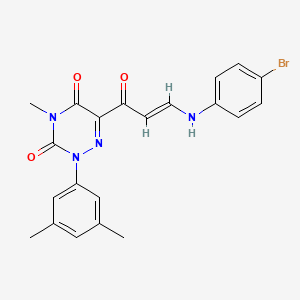
6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C21H19BrN4O3 and its molecular weight is 455.312. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Triazine Derivatives in Medicinal Chemistry
Triazine derivatives are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been synthesized and evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. Their potent pharmacological activities make triazine nuclei an attractive core for future drug development. The structural versatility of triazine allows for the creation of numerous synthetic derivatives, indicating a potential pathway for developing new therapeutics based on the specific triazine derivative you are interested in (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Triazine-Based Materials in Optoelectronics
In the field of materials science, particularly in optoelectronics, triazine-based compounds have garnered interest. The incorporation of triazine structures into polymers and other materials has been explored for their potential in enhancing the properties of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The inherent properties of triazine derivatives, such as their thermal stability and electronic characteristics, make them suitable for applications in creating more efficient and durable electronic components. This suggests that the triazine core of the mentioned compound could offer pathways for developing advanced materials with tailored electronic properties (B. Squeo, M. Pasini, 2020).
Environmental Considerations
While the primary focus is on the beneficial applications of triazine derivatives, it is also crucial to consider the environmental aspects related to the use and synthesis of such compounds. Studies have focused on the microbial degradation and environmental toxicity of triazine derivatives, providing insights into their fate in the environment and potential impacts. Understanding the degradation pathways and environmental behavior of these compounds is essential for developing safer and more sustainable chemical processes and materials (M. I. Khan, Jaejin Lee, Joonhong Park, 2012).
特性
IUPAC Name |
6-[(E)-3-(4-bromoanilino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-13-10-14(2)12-17(11-13)26-21(29)25(3)20(28)19(24-26)18(27)8-9-23-16-6-4-15(22)5-7-16/h4-12,23H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREPQURDZCKGNJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CNC3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/NC3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

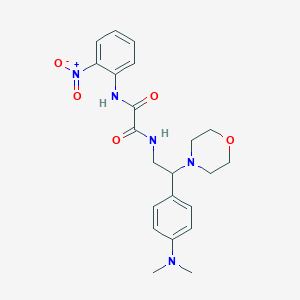
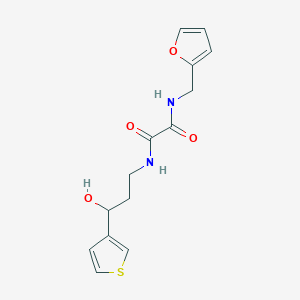

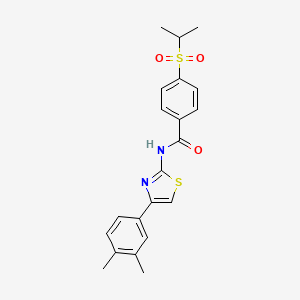

![N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2441788.png)

![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)
![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)
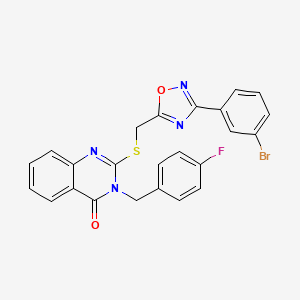
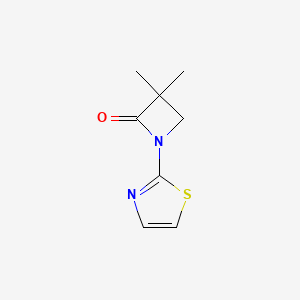
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)